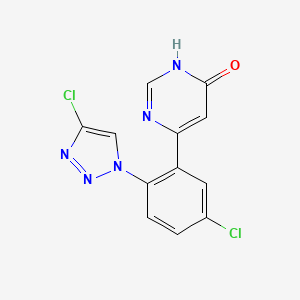
6-(5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl)pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group containing two chlorine atoms and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl)pyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the nucleophilic aromatic substitution (SNAr) reaction, where a halopyrimidine is reacted with an appropriate nucleophile under controlled conditions . For instance, the reaction of 2,4-dichloropyrimidine with a nucleophile such as phenyllithium can yield the desired substituted pyrimidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium reagents, such as phenyllithium, and oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) . Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation reactions can produce different oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
6-(5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl)pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique electronic properties can be exploited in the development of advanced materials, such as organic semiconductors.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving nucleophilic aromatic substitution reactions.
Wirkmechanismus
The mechanism of action of 6-(5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloro-6-phenylpyrimidine: Similar in structure but lacks the triazole ring.
4-Chloro-6-methoxypyrimidine: Contains a methoxy group instead of the triazole ring and phenyl group.
Uniqueness
The presence of both the triazole ring and the phenyl group with chlorine substitutions makes 6-(5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl)pyrimidin-4(3H)-one unique. This combination of functional groups can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C12H7Cl2N5O |
|---|---|
Molekulargewicht |
308.12 g/mol |
IUPAC-Name |
4-[5-chloro-2-(4-chlorotriazol-1-yl)phenyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H7Cl2N5O/c13-7-1-2-10(19-5-11(14)17-18-19)8(3-7)9-4-12(20)16-6-15-9/h1-6H,(H,15,16,20) |
InChI-Schlüssel |
XPCUWLJUZBLRQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=O)NC=N2)N3C=C(N=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


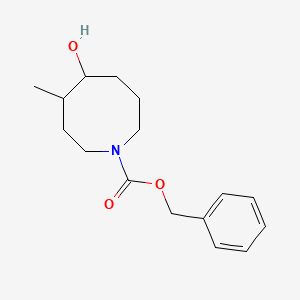

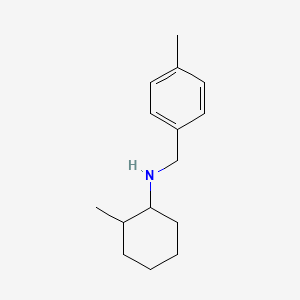
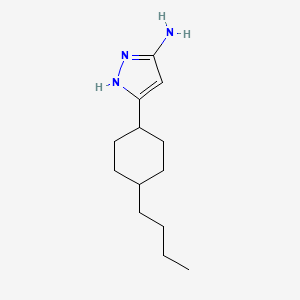
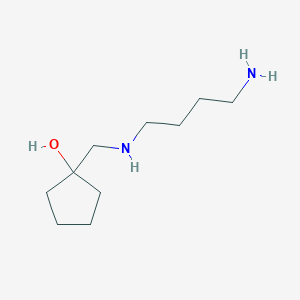
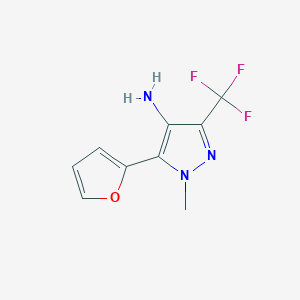
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-3-methylbutanoic acid](/img/structure/B13326593.png)
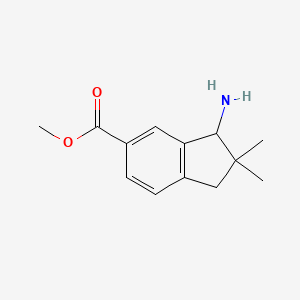
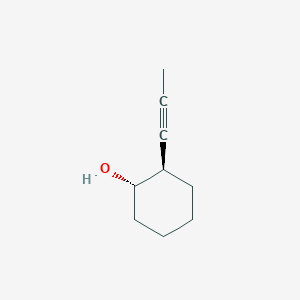
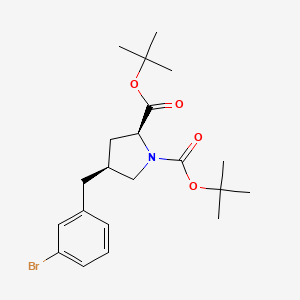
![[2-(Difluoromethyl)cyclohexyl]methanamine](/img/structure/B13326611.png)
![{1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13326619.png)
![1-Iodo-2-[(3-methylbutan-2-yl)oxy]cyclohexane](/img/structure/B13326621.png)

